There is limited information currently available on the specific scientific research applications of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. While scientific databases return entries for the compound, these primarily focus on its structure and basic properties (PubChem: ).
There is some research describing the synthesis of related compounds, such as 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (MDPI: ). This research investigates novel synthetic methods for creating triazolopyridine compounds, a class of molecules with various potential biological activities. However, it does not directly involve Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is an organic compound with the molecular formula and a CAS number of 299164-71-9. This compound is a derivative of phenylalanine, characterized by the presence of a benzyloxy group and a methoxy group on the phenyl ring. The structural complexity of this compound makes it a significant building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
There is no current information available regarding a specific mechanism of action for this compound in biological systems.
The chemical reactivity of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid can be explored through various transformations:
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid has been studied for its potential biological activities. It is investigated for:
The synthesis of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid typically involves several key steps:
Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid finds applications across various fields:
Studies on amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid have focused on its interactions with biological targets. These investigations reveal how the compound may influence enzyme activities and receptor functions, contributing to its potential therapeutic effects. Understanding these interactions aids in optimizing its use in drug development and therapeutic applications .
Several compounds share structural similarities with amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. A comparison highlights its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | Lacks methoxy group | May affect binding properties |
| 3-Amino-3-[4-(methoxy)phenyl]propanoic acid | Lacks benzyloxy group | Influences solubility and stability |
| 3-Amino-3-[4-(hydroxy)phenyl]propanoic acid | Contains hydroxy group | Can form hydrogen bonds affecting interactions |
The combination of both benzyloxy and methoxy groups in amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid enhances its lipophilicity and specific binding interactions, making it distinctive among similar compounds .
The IUPAC name for this compound is 2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid, reflecting its phenylacetic acid core with specific substituents. Key structural features include:
Molecular Formula: C₁₆H₁₇NO₄
Molecular Weight: 287.31 g/mol.
| Property | Value |
|---|---|
| CAS Registry Number | 299164-71-9 |
| Molecular Formula | C₁₆H₁₇NO₄ |
| Monoisotopic Mass | 287.1158 g/mol |
| XLogP3 | 1.7 (predicted) |
The compound contains four functional groups:
Stereochemically, the α-carbon is a potential stereocenter, though the compound is often synthesized as a racemic mixture unless chiral catalysts are employed.